molecular formula C26H22BrNO4S B284943 4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B284943
M. Wt: 524.4 g/mol
InChI Key: MFOTTWABBZFXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as BDF, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BDF is a sulfonamide derivative that belongs to the class of arylsulfonamides, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the modulation of various signaling pathways in the brain. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the activity of monoamine oxidase B, an enzyme that is involved in the metabolism of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer properties. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several advantages as a tool compound for scientific research, including its high purity, stability, and potency. This compound is also relatively easy to synthesize, making it accessible to researchers. However, there are some limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, including the development of novel anticancer drugs based on this compound, the elucidation of its mechanism of action in the brain, and the exploration of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to optimize the synthesis of this compound and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 4-methylbenzoyl chloride to form the intermediate compound 4-bromo-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-sulfonyl chloride to generate the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has shown promising results in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, a tumor-associated enzyme that is overexpressed in many types of cancer. This makes this compound a potential candidate for the development of anticancer drugs. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been used as a tool compound to study the role of arylsulfonamides in various biological processes, including inflammation and angiogenesis.

Properties

Molecular Formula

C26H22BrNO4S

Molecular Weight

524.4 g/mol

IUPAC Name

N-(4-bromophenyl)sulfonyl-4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C26H22BrNO4S/c1-17-6-8-18(9-7-17)26(29)28(33(30,31)21-13-10-19(27)11-14-21)20-12-15-25-23(16-20)22-4-2-3-5-24(22)32-25/h6-16H,2-5H2,1H3

InChI Key

MFOTTWABBZFXRS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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